3-O-Benzyl-beta-D-glucose
Description
Significance in Modern Carbohydrate Chemistry
The benzyl (B1604629) ether protecting group is widely utilized in carbohydrate chemistry due to its stability across a wide range of reaction conditions. nih.gov This stability is crucial for multi-step syntheses where numerous chemical transformations are required. The benzyl group at the C-3 position of glucose in 3-O-Benzyl-beta-D-glucose leaves the other hydroxyl groups available for further reactions, allowing for precise control over the synthesis of complex oligosaccharides and glycoconjugates. rsc.org
The strategic placement of the benzyl group influences the reactivity of the remaining hydroxyl groups, a concept known as regioselectivity. rsc.org This directed reactivity is a powerful tool for chemists, enabling the construction of specific glycosidic linkages, which are the bonds that connect monosaccharide units to form larger carbohydrate chains. The ability to control the formation of these linkages is fundamental to synthesizing carbohydrates with defined structures and, consequently, specific biological functions.
Furthermore, the presence of the benzyl group can influence the stereoselectivity of glycosylation reactions, favoring the formation of one stereoisomer over another. nih.gov This is particularly important in the synthesis of biologically active molecules, where the three-dimensional arrangement of atoms is critical for their function.
Overview of Research Utility as a Monosaccharide Derivative
The primary research utility of this compound lies in its role as a versatile intermediate in organic synthesis. chemimpex.com It serves as a key precursor for the synthesis of a wide array of complex carbohydrates and glycosides. Glycosylation reactions, where a carbohydrate is attached to another molecule, are vital in medicinal chemistry for the development of new drugs. chemimpex.com this compound is frequently employed in these reactions to create bioactive compounds. chemimpex.com
One of the key applications is in the synthesis of oligosaccharides, which are complex carbohydrates composed of multiple monosaccharide units. By selectively protecting the 3-hydroxyl group, chemists can control the step-by-step assembly of these complex structures. This control is essential for creating synthetic carbohydrates that can be used to study protein-carbohydrate interactions, develop carbohydrate-based vaccines, and design novel therapeutic agents.
Recent research has also explored the use of this compound in the synthesis of enzyme inhibitors and as a molecular probe to study carbohydrate metabolism. The steric hindrance provided by the benzyl group can affect how the molecule interacts with enzymes, providing valuable insights into enzyme function and aiding in the design of targeted drugs.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
| Molecular Formula | C₁₃H₁₈O₆ |
| Molecular Weight | 294.28 g/mol |
| CAS Number | 10230-17-8 chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-NJMOYASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243057 | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97590-76-6 | |
| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-benzyl-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 O Benzyl Beta D Glucose
Regioselective Benzylation Strategies of Glucose Precursors
Regioselective benzylation of glucose aims to introduce a benzyl (B1604629) ether at a specific hydroxyl group. For the synthesis of 3-O-Benzyl-beta-D-glucose, the strategy must selectively target the C-3 hydroxyl. This is typically accomplished not by direct benzylation of unprotected glucose, but by using a glucose precursor where other hydroxyl groups are temporarily masked with other protecting groups. The inherent order of reactivity for hydroxyl groups in D-gluco series towards acylation is generally 2-OH > 3-OH > 4-OH, highlighting the need for sophisticated chemical strategies to favor the C-3 position. rsc.org
Controlled protection strategies are fundamental to directing the benzylation to the C-3 position. These methods involve either the temporary protection of more reactive hydroxyls to leave the C-3 hydroxyl available or the specific activation of the C-3 hydroxyl to enhance its nucleophilicity over others.
The Williamson ether synthesis, which employs an alkyl halide and a base, is a common method for forming benzyl ethers in carbohydrate chemistry. google.com In this approach, a suitably protected glucose derivative with a free hydroxyl group at the C-3 position is treated with a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide (BnBr), in the presence of a strong base like sodium hydride (NaH). nih.govgoogle.com
A notable protocol involves the direct, one-step benzylation of methyl α-d-glucopyranoside using NaH and neat benzyl chloride with controlled heating. This method predominantly yields the 3-OH derivative (methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside), which can then be further manipulated. nih.gov However, this reaction can lack complete regioselectivity, often producing a mixture of the desired 3-OH product, the 4-OH regioisomer, and the per-benzylated derivative. nih.gov
To enhance reaction efficiency, particularly for sterically hindered hydroxyls, a catalytic amount of a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) can be added. google.comorganic-chemistry.org The addition of TBAI can dramatically accelerate the benzylation reaction, reducing reaction times from 24 hours at reflux to as little as 10 minutes at room temperature in some cases. organic-chemistry.org
Table 1: Representative Conditions for Benzylation using Benzyl Halides
| Glucose Precursor | Benzylating Agent | Base | Additive | Solvent | Outcome | Reference |
| Methyl α-d-glucopyranoside | Benzyl Chloride | NaH | None | Neat | Major product is 3-OH derivative | nih.gov |
| Diacetone-D-glucose | Benzyl Bromide | NaH | TBAI (catalytic) | THF | Quantitative yield, rapid reaction | organic-chemistry.org |
| Monosaccharide methyl glycoside | Benzyl Chloride or Bromide | NaH | None | DMF, Dioxane | Williamson etherification | google.com |
Organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), provide a powerful method for regioselectively activating one hydroxyl group within a diol or polyol system. journals.co.zarsc.org This technique involves the formation of a dibutylstannylene acetal (B89532) intermediate by reacting the tin reagent with a glucose derivative containing a cis-diol. rsc.org For glucose precursors like methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has a trans-diol at C-2 and C-3, the activation principles are more complex but still effective. journals.co.za
The formation of the stannylene intermediate enhances the nucleophilicity of one of the associated hydroxyl groups, directing the subsequent alkylation. journals.co.za Upon formation of the tin complex, the addition of a benzyl halide leads to preferential benzylation at the activated position. While stoichiometric amounts of organotin reagents were traditionally used, recent advancements have led to the development of catalytic systems using reagents like dibutyltin dichloride (Bu₂SnCl₂), which reduces the amount of toxic tin required. rsc.orgresearchgate.net This catalytic approach can achieve similar or even better regioselectivities and yields compared to stoichiometric methods. researchgate.net
One-pot procedures, where multiple reaction steps are performed sequentially in the same vessel without intermediate purification, offer a highly efficient route to selectively protected sugars. researchgate.netresearchgate.netnih.gov These protocols streamline synthesis, saving time and reducing waste. rsc.org
A prominent one-pot strategy uses trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a single catalyst to orchestrate a series of protection steps. researchgate.netnih.gov The process can begin with a fully trimethylsilylated glucose derivative. researchgate.netrsc.org From this common intermediate, a programmed sequence of reactions, such as arylidenation to protect O-4 and O-6, followed by other functionalizations, can be performed. researchgate.net For example, a sequence involving O-4,O-6-arylidenation, O-3-arylmethylation, and O-2-acylation can yield a fully protected monosaccharide. Subsequent selective deprotection can then furnish a precursor with only the C-3 hydroxyl available for benzylation. researchgate.net These multi-step, single-flask methodologies provide rapid access to tailor-made glycosyl donors and acceptors that would otherwise require weeks to prepare. researchgate.netnih.gov
The success of regioselective benzylation is critically dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, and the nature of the base and electrophile can significantly alter the reaction's outcome, affecting both the yield and the regioselectivity. journals.co.zabeilstein-journals.org
The choice of solvent can have a dramatic impact on the regioselectivity of benzylation reactions. beilstein-journals.org The solvent's polarity and its ability to coordinate with the reacting species can influence the relative acidity and accessibility of the different hydroxyl groups. beilstein-journals.org
For example, in the benzylation of allyl 4,6-O-benzylidene α-D-glucopyranoside, a stark difference in outcome is observed between two common solvents. When the reaction is conducted in Tetrahydrofuran (B95107) (THF), mono-alkylation is the predominant result. In contrast, using Dimethylformamide (DMF) under similar conditions leads to the formation of the 2,3-di-benzylated product. beilstein-journals.org This suggests that THF can favor mono-protection, which, if directed properly through other means, can be a useful tool. The change in reactivity is linked to alterations in the hydrogen-bonding pattern of the sugar in different solvents, which in turn affects the acidity and nucleophilicity of the alcohol groups. beilstein-journals.org Similarly, in organotin-mediated reactions, switching the solvent from benzene (B151609) to a more coordinating solvent like dimethoxyethane (DME) has been shown to drastically alter product ratios. journals.co.za
Table 2: Influence of Solvents on Benzylation Reactions
| Reaction Type | Solvent | Observation | Reference |
| Benzylation of allyl 4,6-O-benzylidene α-D-glucopyranoside | Tetrahydrofuran (THF) | Favors mono-alkylation | beilstein-journals.org |
| Benzylation of allyl 4,6-O-benzylidene α-D-glucopyranoside | Dimethylformamide (DMF) | Leads to di-alkylation | beilstein-journals.org |
| Organotin-mediated benzoylation | Benzene | Decreased selectivity between C-2 and C-3 | journals.co.za |
| Organotin-mediated benzoylation | Dimethoxyethane (DME) | High selectivity for the C-3 position | journals.co.za |
| Williamson Ether Synthesis | Dioxane, DMSO | Common solvents for benzylation | google.com |
Methodologies for Preparing Key Intermediates and Derivatives
The synthesis of this compound often relies on the preparation and manipulation of related intermediates. Methodologies for creating partially benzylated glucosides and subsequent derivatization are essential for isolating the target compound.
Direct, single-step benzylation of glucose derivatives to yield a specific, partially protected isomer is often challenging due to the similar reactivity of the multiple hydroxyl groups. nih.gov Koto's method, which uses sodium hydride and neat benzyl chloride, is a known direct approach but often lacks perfect regioselectivity, yielding a mixture of products. nih.gov
To enhance the efficiency of benzylation, particularly for sterically hindered hydroxyl groups, catalytic additives can be employed. A notable method involves the use of sodium hydride in tetrahydrofuran (THF) with a catalytic quantity of a quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI). organic-chemistry.org This salt accelerates the reaction significantly, allowing for quantitative benzylation at room temperature in minutes to hours, compared to requiring 24 hours at reflux without the catalyst. organic-chemistry.org An alternative approach, which avoids the use of the hazardous sodium hydride, employs barium oxide as the base for benzylation, although this can present challenges in continuous flow setups due to the reagent's poor solubility and potential for column packing. nih.gov
Given the difficulty in achieving perfect regioselectivity during benzylation, a common strategy involves the chemical derivatization of the resulting isomeric mixture to facilitate separation. nih.gov A mixture containing the desired 3-OH product (methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside) and its 4-OH regioisomer can be subjected to acetylation. nih.gov This converts the free hydroxyl groups into acetates, altering their polarity and enabling a more straightforward chromatographic separation of the 3-O-acetyl and 4-O-acetyl derivatives. nih.gov Once the desired acetylated isomer is isolated, the acetyl group can be selectively removed to yield the pure 3-OH glucoside. nih.gov
For the removal of protecting groups, modern methods offer mild and selective alternatives. For debenzylation, visible-light-mediated photoredox catalysis provides an efficient protocol that is tolerant of many other common protecting groups, such as acetates and benzoates. acs.org For the selective removal of acetyl groups in the presence of more robust ester groups like benzoates, a mild and general protocol using acidic conditions, such as with p-toluenesulfonic acid (p-TsOH), has been developed. nih.govresearchgate.net This chemoselectivity is crucial for the flexible manipulation of complex, differentially protected carbohydrate intermediates.
Challenges in Selective Synthesis and Optimization Strategies
The primary challenge in the synthesis of this compound via direct methods is controlling regioselectivity. nih.gov Direct benzylation of a precursor like methyl α-d-glucopyranoside invariably produces a mixture of the desired 3-OH derivative, its 4-OH regioisomer, and the per-benzylated product. nih.gov The similar reactivity of the C3 and C4 secondary hydroxyl groups makes it difficult to target one over the other with high fidelity.
The optimization strategy reported to overcome this challenge does not focus on perfecting the initial selective reaction, which has proven difficult to reproduce reliably. nih.gov Instead, an effective and more consistent approach involves a three-step sequence:
Acylation: The entire mixture of benzylated isomers is treated with an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride).
Purification: The resulting acylated derivatives exhibit different chromatographic properties, allowing for the clean separation and isolation of the desired isomer.
Deacylation: The acyl group is selectively removed from the purified isomer to yield the target 3-OH compound in a pure form. nih.gov
Although this approach involves more steps than a direct synthesis, it provides more consistent and reliable results, making it superior to other indirect strategies for obtaining the pure glycosyl acceptor. nih.gov
Monitoring Reaction Kinetics for Yield Enhancement
To enhance the yield of the desired 3-O-benzyl isomer from the initial reaction mixture, a detailed understanding of the reaction kinetics is invaluable. By monitoring the reaction progress over time, it is possible to identify the optimal time point to quench the reaction, thereby maximizing the concentration of the target product while minimizing the formation of undesired byproducts like the per-benzylated derivative. nih.gov
A powerful technique for this purpose is real-time ¹H NMR spectroscopy. researchgate.netnih.gov This method allows for the in-situ tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction. nih.gov By applying this technique to the benzylation of glucose, one could quantify the rate of formation for the 3-OH and 4-OH isomers and determine the precise moment when their concentration is at its peak, before they are consumed in subsequent reactions to form the per-benzylated product. This kinetic data provides a rational basis for optimizing reaction conditions—such as time and temperature—to significantly enhance the yield of the desired intermediate. researchgate.net
Table 2: Hypothetical Kinetic Monitoring of Glucose Benzylation This table illustrates the type of data that could be obtained via real-time reaction monitoring to optimize yield. The values are for illustrative purposes only.
| Reaction Time (min) | Starting Material (%) | 3-OH Isomer (%) | 4-OH Isomer (%) | Per-benzylated Product (%) |
| 0 | 100 | 0 | 0 | 0 |
| 30 | 55 | 25 | 8 | 2 |
| 60 | 20 | 45 | 15 | 10 |
| 90 | 5 | 48 | 16 | 21 |
| 120 | <1 | 42 | 14 | 34 |
| 180 | <1 | 31 | 10 | 49 |
Compatibility of Protecting Groups in Multi-Step Syntheses
In the multi-step synthesis of complex carbohydrates and glycoconjugates, the strategic selection and compatibility of protecting groups are paramount to achieving the desired final product. The 3-O-benzyl group of this compound is a widely used ether-type protecting group, valued for its stability under a broad range of reaction conditions. mpg.de Its compatibility with other protecting groups is a key factor in its utility, enabling a concept known as orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, facilitating sequential modifications at different positions of the glucose molecule. researchgate.net
The benzyl group is generally stable under both acidic and basic conditions, which allows for the installation and removal of other, more labile protecting groups. wiley-vch.deyoutube.com For instance, the 3-O-benzyl ether is compatible with base-labile ester protecting groups such as acetyl (Ac) and benzoyl (Bz) groups, which are often used to protect other hydroxyl positions. youtube.com These ester groups can be selectively removed by saponification using a base like sodium methoxide, leaving the benzyl ether intact. alchemyst.co.uk
Similarly, the 3-O-benzyl group is compatible with acid-labile protecting groups. These include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), as well as acetals like the benzylidene acetal, which is commonly used to protect the C4 and C6 hydroxyls simultaneously. wiley-vch.deyoutube.com These groups can be cleaved under specific acidic conditions or with fluoride (B91410) reagents (for silyl ethers) without affecting the 3-O-benzyl ether. youtube.comalchemyst.co.uk The robustness of the benzyl ether allows for extensive synthetic manipulations on other parts of the molecule before its final removal, which is typically achieved under neutral conditions via catalytic hydrogenation (e.g., using H₂ and Pd/C). mpg.de
This orthogonal relationship is crucial for synthesizing complex oligosaccharides where different hydroxyl groups need to be unmasked at various stages for glycosylation reactions. researchgate.net For example, a glucose building block might have a 3-O-benzyl group for semi-permanent protection, an ester group at C2 for neighboring group participation in glycosylation, and a silyl ether at C6 for selective deprotection and subsequent chain elongation.
Table 1: Compatibility of the 3-O-Benzyl Group with Other Common Protecting Groups
| Protecting Group Type | Examples | Typical Cleavage Conditions | Compatibility with 3-O-Benzyl Group |
|---|---|---|---|
| Esters | Acetyl (Ac), Benzoyl (Bz), Levulinoyl (Lev) | Base (e.g., NaOMe/MeOH); Hydrazine (for Lev) | High. Benzyl group is stable to base-catalyzed ester cleavage. |
| Silyl Ethers | TBDMS, TIPS, TBDPS | Fluoride source (e.g., TBAF) or mild acid | High. Benzyl group is stable to conditions used for silyl ether removal. |
| Acetals/Ketals | Benzylidene, Isopropylidene | Mild acid hydrolysis | High. Benzyl group is generally stable to mild acidic conditions used for acetal cleavage. |
| Carbamates | Fmoc, Troc | Base (e.g., Piperidine for Fmoc); Zn/AcOH (for Troc) | High. Benzyl group is stable to these specific cleavage conditions. |
| Other Ethers | Allyl (All), p-Methoxybenzyl (PMB) | Pd(0) catalyst (for Allyl); Oxidative cleavage (e.g., DDQ, CAN for PMB) | Moderate to High. Allows for orthogonal removal, as benzyl group cleavage requires different (reductive) conditions. |
Industrial-Scale Preparation and Purification Techniques
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires robust and scalable methodologies for both the chemical reaction and subsequent purification. The primary goals at an industrial scale are to ensure consistent product quality, high yields, process safety, and economic viability. This is achieved through the implementation of specialized equipment and optimized procedures. google.com
Automated Reactor Systems for Consistent Production
For the consistent, large-scale production of this compound, automated reactor systems are essential. syrris.com These systems replace traditional laboratory glassware with precisely controlled jacketed reactors, which can range in volume from several liters to cubic meters. mt.com Automation allows for the precise control and real-time monitoring of critical process parameters such as temperature, pressure, pH, and reagent addition rates. mt.com
In a typical automated process for synthesizing a protected carbohydrate like this compound, the reactor would be charged with the glucose starting material and solvent. Reagents, such as the benzylating agent and base, would be dosed into the reactor at a controlled rate from separate feed vessels. syrris.com This controlled addition is crucial for managing the reaction exotherm and preventing side reactions, leading to a more consistent product profile. mt.com
Sensors integrated into the reactor provide continuous feedback, allowing the system to automatically adjust parameters to maintain the optimal reaction conditions defined during process development. mt.com For example, the reactor's jacket temperature can be automatically raised or lowered to maintain a stable internal reaction temperature. syrris.com This level of control minimizes batch-to-batch variability and ensures the final product consistently meets purity specifications. Furthermore, automated systems log all process data, which is vital for quality control and regulatory compliance in industries like pharmaceuticals. mt.comglycoforum.gr.jp The development of automated systems specifically for carbohydrate synthesis, sometimes integrating reaction and purification steps, highlights the move towards more efficient and reproducible production. glycoforum.gr.jpacs.org
Crystallization and Chromatography Techniques for Product Purification
Following the synthesis, purification is a critical step to isolate this compound from unreacted starting materials, reagents, and byproducts. On an industrial scale, the primary methods employed are crystallization and chromatography. nih.gov
Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to yield highly pure material. google.com The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and then cooling the solution to induce the formation of crystals. The choice of solvent is critical; an ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain in solution. mdpi.com The crystalline nature of many protected carbohydrate derivatives facilitates their purification by this method. evitachem.com After crystallization, the solid product is isolated by filtration, washed with a cold solvent to remove residual impurities, and then dried.
Chromatography is employed when crystallization is not feasible or fails to provide the desired level of purity. teledynelabs.com For protected, non-polar compounds like this compound, normal-phase or reversed-phase liquid chromatography are logical choices. nih.gov
Normal-Phase Chromatography: This technique uses a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). It is effective for separating compounds with different polarities. teledynelabs.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). It is a powerful technique for achieving high purity, and because protected carbohydrates are more hydrophobic than their unprotected counterparts, this method is highly suitable. nih.govresearchgate.net
On an industrial scale, these chromatographic separations are performed using large columns packed with the stationary phase. While effective, large-scale chromatography can be more expensive and generate more solvent waste than crystallization. rsc.org Therefore, a common industrial strategy is to use chromatography as a final polishing step after an initial purification by crystallization.
Strategic Utility in Complex Carbohydrate and Glycoside Synthesis
Role as a Versatile Building Block in Oligosaccharide Assembly
The unique structure of 3-O-Benzyl-beta-D-glucose, with its hydroxyl groups at C-1, C-2, C-4, and C-6 available for further modification, makes it an exceptionally versatile building block in the assembly of complex carbohydrates. beilstein-journals.orgchemimpex.com The presence of the stable benzyl (B1604629) group at the C-3 position allows for selective manipulation of the other positions, a crucial requirement in multistep oligosaccharide synthesis. chemimpex.com
This compound and its derivatives serve as key precursors in the synthesis of a wide array of complex molecules. beilstein-journals.org For instance, the related compound 3,4,6-tri-O-benzyl-D-glucal is a critical starting material for the synthesis of stereochemically defined chromanes, which possess multiple chiral centers. acs.org This glucal, derived from D-glucose, is used to create C-glucopyranosyl aldehydes that undergo further reactions to form complex heterocyclic systems. acs.org The synthesis demonstrates how the core glucose structure, with strategically placed benzyl protecting groups, can be elaborated into diverse and complex molecular frameworks. acs.org This highlights the role of such building blocks as foundational elements for generating molecular diversity derived from a simple sugar precursor. acs.org
The stability and reactivity profile of this compound facilitate the construction of complex molecular architectures. beilstein-journals.org The benzyl group at C-3 is a non-participating group, meaning it does not directly assist in the departure of a leaving group at the anomeric center (C-1) during a glycosylation reaction. mdpi.com This property is essential for controlling the stereochemical outcome of glycosidic bond formation, particularly for the synthesis of challenging 1,2-cis linkages. By leaving the C-2 hydroxyl group available for the introduction of other non-participating groups (like another benzyl ether) or participating groups (like an acetyl or benzoyl group), chemists can finely tune the reactivity and stereoselectivity of the glycosyl donor, thereby enabling the precise assembly of target oligosaccharides. beilstein-journals.orgmdpi.com
Function as a Glycosyl Donor in Stereoselective Glycosylation Reactions
Derivatives of this compound are frequently employed as glycosyl donors in stereoselective glycosylation reactions. mdpi.com After converting the anomeric hydroxyl group into a suitable leaving group (e.g., a trichloroacetimidate, N-phenyltrifluoroacetimidate, or thioglycoside), the molecule can be activated to form a glycosidic bond with a glycosyl acceptor. nih.govresearchgate.net The protecting groups on the donor, particularly at the C-2 and C-3 positions, play a critical role in dictating the stereochemical outcome of this coupling. mdpi.com
The formation of the anomeric bond can result in either an α- (1,2-cis, relative to the C-2 substituent) or β- (1,2-trans) linkage. Controlling this stereoselectivity is a central challenge in carbohydrate synthesis. When a non-participating group like a benzyl ether is present at the C-2 position, the stereochemical outcome is not directed by neighboring group participation and is therefore highly sensitive to other factors. mdpi.com Research has shown that the stereoselectivity of donors with a 3-O-benzyl group is profoundly influenced by the choice of activating agent, solvent, and other protecting groups on the sugar ring. researchgate.netcdnsciencepub.com
The choice of activator, or promoter, is crucial in modulating the reactivity of the glycosyl donor and influencing the stereochemical outcome. Various Lewis acids are commonly employed for this purpose.
Triflic Acid (TfOH): In glycosylations using donors with a 3-O-picoloyl group (an acyl group with similar directing capabilities), the use of N-iodosuccinimide (NIS) in combination with a stoichiometric amount of triflic acid was found to be critical for achieving high β-selectivity. nih.govresearchgate.net The highly acidic conditions are believed to protonate the directing group, preventing it from participating in hydrogen-bond-mediated aglycone delivery and favoring the formation of a glycosyl triflate intermediate that leads to the β-product. nih.gov
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This Lewis acid is effective in activating glycosyl fluorides, including disarmed (less reactive) donors, with high catalytic turnover. acs.org It has been used to achieve stereospecific formation of aryl β-D-glucopyranosides from penta-O-acetyl-β-D-glucose. researchgate.net Its ability to promote anomerization (the conversion of one anomer to the other) can also be harnessed to favor the thermodynamically more stable anomer. nih.gov
Other Lewis Acids: Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a mild and effective catalyst for activating glycosyl N-(phenyl)trifluoroacetimidate donors, including those with 3-O-benzyl groups. The stereoselectivity in these reactions is highly dependent on the solvent used. researchgate.net
The following table summarizes the effect of different activating agents on glycosylation stereoselectivity.
The solvent and the nature of other protecting groups on the glycosyl donor have a profound impact on anomeric selectivity, especially in the absence of a participating C-2 group.
Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby steering the reaction towards either the α- or β-glycoside.
Nitrile Solvents (e.g., Acetonitrile (B52724), Propionitrile): These are known as "participating" solvents. They can attack the incipient oxocarbenium ion from the α-face to form an α-nitrilium ion intermediate. Subsequent Sₙ2-like displacement by the glycosyl acceptor from the β-face leads to the formation of the 1,2-trans (β) glycoside. cdnsciencepub.comscholaris.ca
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are generally considered non-participating but can influence the equilibrium between covalent glycosyl triflates and ion pairs. They often favor the formation of α-glycosides. cdnsciencepub.comscholaris.ca
Solvent-Controlled Bimodal Glycosylation: A striking example of solvent influence was demonstrated with a perbenzylated N-phenyltrifluoroacetimidate donor. Using a 2:1 mixture of dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) resulted in the selective formation of the α-anomer, whereas switching to a 2:1 mixture of DCM and a nitrile solvent selectively yielded the β-anomer, keeping all other conditions identical. nih.gov
Protecting Groups: The electronic and steric properties of other protecting groups on the donor ring can influence reactivity and selectivity. For conformationally restricted glucosazide donors with a 3-O-benzyl group, the stereochemical outcome was shown to be highly dependent on the nucleophilicity of the acceptor alcohol. nih.gov Furthermore, comparing a 3-O-benzyl donor to a 3-O-benzoyl donor revealed very similar stereoselectivity, indicating that in this system, the electronic nature of the C-3 substituent had a minimal effect. nih.gov However, the protecting group at C-2 is paramount; a non-participating ether group is a prerequisite for accessing 1,2-cis glycosides, as an acyl group at C-2 would almost invariably lead to the 1,2-trans product through neighboring group participation. mdpi.com
The table below illustrates the dramatic effect of solvent on the stereochemical outcome of a glycosylation reaction.
Investigation of Anomeric Stereoselectivity (α- vs. β-glycosides)
Role of Neighboring Group Participation
In glycosylation chemistry, the stereochemical outcome is significantly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. nih.gov This group can be "participating" or "non-participating." A participating group, typically an acyl group like acetyl or benzoyl, can interact with the transient oxocarbenium ion intermediate formed at the anomeric center. beilstein-journals.orgmdpi.com This interaction leads to the formation of a stable cyclic acyloxonium ion intermediate, which shields one face of the sugar ring (the α-face in the gluco- and galacto-series). Consequently, the glycosyl acceptor can only attack from the opposite (β) face, resulting in the stereospecific formation of a 1,2-trans-glycosidic linkage. beilstein-journals.orgresearchgate.net
When a glycosyl donor is prepared from 3-O-Benzyl-D-glucose, the benzyl group at the C-3 position is considered a non-participating remote group. beilstein-journals.org Therefore, the stereoselectivity of the glycosylation is dictated by the protecting group installed at the C-2 position.
With a C-2 Acyl Group (Participating): If a 3-O-benzyl-D-glucosyl donor is equipped with a C-2 acyl group (e.g., benzoyl), neighboring group participation will occur. The C-2 benzoyl group will form a dioxolenium ion intermediate, blocking the α-face and directing the incoming acceptor to the β-face to yield the 1,2-trans-glycoside with high stereoselectivity. mdpi.com
With a C-2 Ether Group (Non-Participating): Conversely, if the C-2 position is protected by a non-participating group, such as another benzyl ether, neighboring group participation is absent. beilstein-journals.org In this scenario, the intermediate oxocarbenium ion is planar and susceptible to attack from either the α- or β-face. This typically results in a mixture of α- and β-glycosides, with the final ratio influenced by other factors like the solvent, temperature, and the reactivity of the donor and acceptor. beilstein-journals.orgbeilstein-journals.org
Thus, the 3-O-benzyl group serves as a stable "permanent" protecting group, while the choice of the C-2 substituent provides the synthetic chemist with crucial control over the stereochemical outcome of the glycosidic bond formation. nih.gov
Use in One-Stage Glycosylation Protocols
One-stage, or direct, glycosylation protocols aim to streamline synthesis by activating a hemiacetal donor in the presence of the glycosyl acceptor, avoiding the need to pre-form a stable glycosyl donor with a specific leaving group. A notable example involves the one-stage β-glucosylation of benzyl 3-O-acetyl-2,4-di-O-benzyl-α-D-glucopyranoside (1) using 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (2) as the donor. cdnsciencepub.com This reaction is promoted by a combination of p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate (B1224126), and triethylamine (B128534) to directly form the disaccharide. cdnsciencepub.com
While this specific example doesn't use a 3-O-benzyl-glucose derivative as the donor, the principle is directly applicable. A suitably protected derivative of 3-O-benzyl-D-glucose with a free anomeric hydroxyl group can act as a donor in similar one-stage protocols. The activation would typically involve converting the anomeric hydroxyl into a reactive leaving group in situ, which is then immediately displaced by the acceptor nucleophile. Such strategies are prized for their operational simplicity and efficiency in carbohydrate synthesis.
Applications in Sequential Glycosylation for Oligosaccharide Elongation
Sequential glycosylation is a cornerstone of oligosaccharide synthesis, involving the stepwise elongation of a carbohydrate chain. This strategy requires building blocks with orthogonal protecting groups, allowing for selective deprotection at a specific position to reveal a single hydroxyl group for the next glycosylation step.
A glycosyl donor derived from 3-O-benzyl-glucose is an excellent component in such strategies. For instance, a thioglycoside donor, fully protected except for the 3-O-benzyl group, can be coupled with a suitable acceptor. After the formation of the disaccharide, the protecting groups can be manipulated. If an orthogonal protecting group (e.g., an acetate (B1210297) ester) was placed at another position on the 3-O-benzyl-glucose moiety, it could be selectively removed to expose a new hydroxyl group. This newly formed disaccharide acceptor is then ready for the next glycosylation step, leading to the elongation of the oligosaccharide chain. This iterative process of glycosylation followed by selective deprotection is central to building complex glycans. fu-berlin.de The stability of the 3-O-benzyl group ensures it remains intact throughout multiple synthetic steps until its removal is desired during the final deprotection stages. nih.gov
Application as a Glycosyl Acceptor
Due to its selectively placed benzyl group, 3-O-Benzyl-D-glucose and its derivatives are frequently employed as glycosyl acceptors in the synthesis of oligosaccharides. chemimpex.comnih.gov With the C-3 hydroxyl masked, glycosylation is directed toward the remaining free hydroxyl groups at the C-2, C-4, and C-6 positions (and C-1 in the case of the free sugar). This regioselectivity is a critical element in planning the synthesis of complex carbohydrates.
Reactivity of Hydroxyl Groups as Acceptor Sites
When a derivative of 3-O-benzyl-glucose is used as an acceptor, the inherent reactivity of its remaining hydroxyl groups determines the primary site of glycosylation. The general order of reactivity for hydroxyl groups in glucose is typically C-6 > C-2 > C-3 > C-4, although this can be influenced by protecting groups and reaction conditions. nih.govrsc.org
C-6 Hydroxyl: The primary hydroxyl group at the C-6 position is sterically the most accessible and generally the most nucleophilic. rsc.org Therefore, in the absence of a C-6 protecting group, glycosylation of a 3-O-benzyl-glucose acceptor will preferentially occur at this site.
C-2 and C-4 Hydroxyls: The secondary hydroxyls at C-2 and C-4 have lower reactivity compared to C-6. The presence of the bulky benzyl group at C-3 can sterically hinder the adjacent C-2 and C-4 positions, further modulating their reactivity. Generally, the C-4 hydroxyl in glucose is considered the least reactive. nih.gov The relative reactivity between C-2 and C-4 can be subtle and depend on the specific donor and reaction conditions. Hydrogen-bonding networks can also play a role, with some studies suggesting that the C-4 hydroxyl's ability to participate in a larger hydrogen-bond network can enhance its reactivity. rsc.org
To achieve glycosylation at a specific secondary hydroxyl (C-2 or C-4), it is common practice to first protect the more reactive C-6 position, for example, with a trityl or silyl (B83357) group. rsc.org
Impact of Functional and Protecting Groups on Acceptor Nucleophilicity
The nucleophilicity of the acceptor's hydroxyl groups is a critical factor that influences not only the yield but also the stereochemical outcome of a glycosylation reaction. nih.govuniversiteitleiden.nl The protecting groups on the acceptor molecule play a significant role in modulating this reactivity. nih.gov
The 3-O-benzyl group is an ether-type protecting group. Compared to electron-withdrawing ester groups (like acetate or benzoate), the benzyl ether is relatively electron-neutral or slightly electron-donating. This electronic property helps maintain or slightly enhance the nucleophilicity of the remaining hydroxyl groups on the glucose ring, making it a more effective acceptor compared to a corresponding 3-O-acyl derivative. beilstein-journals.org
Case Studies in Disaccharide and Trisaccharide Synthesis
The utility of 3-O-benzyl-glucose derivatives as acceptors is best illustrated through their successful application in oligosaccharide synthesis.
Disaccharide Synthesis: A common synthetic operation involves the glycosylation of an acceptor like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside , which presents a free hydroxyl group at the C-3 position. While the inverse of the title compound, this highlights the principle of using partially benzylated glucose acceptors. nih.gov In a more direct application, an acceptor such as benzyl 2,4-di-O-benzyl-β-D-glucopyranoside , having free hydroxyls at C-3 and C-6, could be used. Glycosylation would be expected to occur at the more reactive C-6 position.
Trisaccharide Synthesis: In a hypothetical sequential synthesis, a glycosyl donor could be coupled with benzyl 4,6-O-benzylidene-β-D-glucopyranoside , an acceptor with free hydroxyls at C-2 and C-3. After achieving selective glycosylation at one position, the remaining hydroxyl could be used for a subsequent glycosylation. If the initial glycosylation occurs at C-2, the resulting disaccharide acceptor could then be glycosylated at C-3 to form a linear trisaccharide. The benzylidene acetal (B89532) serves to protect C-4 and C-6 while also conformationally constraining the ring, which can influence the stereochemical outcome of the glycosylation. nih.gov
Below is a table summarizing the role of different hydroxyl positions in a generic 3-O-benzyl-glucose acceptor.
| Acceptor Hydroxyl Site | Relative Reactivity | Common Protecting Groups for Other Sites | Resulting Linkage |
| C-6 OH | High (Primary) | None required for C-6 selectivity | (1→6) |
| C-2 OH | Moderate (Secondary) | C-6 protected (e.g., Trityl, TBDPS) | (1→2) |
| C-4 OH | Low (Secondary) | C-6 protected (e.g., Trityl, TBDPS) | (1→4) |
This table presents generalized reactivity trends.
Chemical Transformations and Reaction Mechanisms
General Reaction Types Undergone by 3-O-Benzyl-beta-D-glucose
The hydroxyl groups of this compound are susceptible to oxidation, with the regioselectivity of the reaction being highly dependent on the catalyst and reaction conditions employed. The primary alcohol at the C-6 position is generally the most reactive due to lower steric hindrance. rsc.org
Chemical methods for the selective oxidation of primary hydroxyl groups in pyranosides to aldehydes or carboxylic acids have been well-documented, often utilizing reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO). rsc.org Furthermore, transition metal catalysis offers pathways to selective oxidation. For instance, palladium-based catalyst systems have been shown to be effective for the site-selective oxidation of glucose residues. researchgate.net A notable example is the [(neocuproine)PdOAc]2OTf2 catalyst, which has demonstrated C-3 selective oxidation on glucose units. researchgate.net Rhodium-catalyzed oxidation has also been reported for the selective conversion of primary hydroxyl groups to the corresponding glucuronic acid. rsc.org
Enzymatic oxidations can also achieve high selectivity. Galactose oxidase, for example, selectively oxidizes the C-6 position, although its substrate scope is primarily limited to galactose derivatives. rsc.org Other enzymes, such as fungal pyranose dehydrogenase, have shown the ability to oxidize various positions on the carbohydrate ring. rsc.org
| Oxidation Method | Target Position(s) | Typical Product | Reference(s) |
| TEMPO-mediated | C-6 (Primary) | Aldehyde or Carboxylic Acid | rsc.org |
| Palladium Catalysis | C-3 | Ketone | researchgate.net |
| Rhodium Catalysis | C-6 (Primary) | Carboxylic Acid (Glucuronic acid) | rsc.org |
| Galactose Oxidase | C-6 (Primary) | Aldehyde | rsc.org |
This compound can serve as a precursor in the synthesis of deoxy sugars, which are carbohydrates where one or more hydroxyl groups have been replaced by hydrogen. The synthesis of 2-deoxyglycosides, for instance, can be approached through several strategies, including direct and indirect methods. nih.govacs.org
Direct synthesis involves the reaction of an activated glycosyl donor with a nucleophilic acceptor. acs.org However, controlling the stereoselectivity of these reactions can be challenging. nih.gov Indirect methods often involve the use of a temporary directing group at the C-2 position, which is removed after glycosylation to yield the 2-deoxy product. mdpi.com
A common route to deoxy sugars involves the transformation of glycals (cyclic enol ethers derived from sugars). For example, 3,4,6-tri-O-benzyl-D-glucal can be converted into alkyl 2-deoxy-α/β-D-glucopyranosides through a two-step process involving haloalkoxylation followed by reductive dehalogenation and debenzylation. google.com Another approach involves the palladium-catalyzed C-glycosylation of protected 1-tributylstannyl glycals with benzyl (B1604629) bromides, followed by hydrogenation to yield benzyl 2-deoxy-C-glycosides. nih.gov Additionally, nucleophilic substitution reactions on carbohydrate epoxides can provide a route to 3-deoxy derivatives. cdnsciencepub.com
| Precursor Type | Key Transformation(s) | Deoxy Position | Reference(s) |
| Glycal | Haloalkoxylation, Reduction | C-2 | google.com |
| Stannyl Glycal | Palladium-catalyzed coupling, Hydrogenation | C-2 | nih.gov |
| Carbohydrate Epoxide | Nucleophilic ring-opening | C-3 | cdnsciencepub.com |
| 2-OH Glycoside | Removal of temporary directing group | C-2 | mdpi.com |
The benzyl ether at the C-3 position of this compound is a protecting group that can be removed via nucleophilic substitution, most commonly through hydrogenolysis. This debenzylation is a critical step in many synthetic pathways.
Standard conditions for benzyl ether cleavage involve catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. researchgate.netnih.gov This method is highly effective but can also reduce other susceptible functional groups within the molecule. researchgate.net An alternative, catalytic transfer hydrogenation, utilizes hydrogen donors like formic acid, ammonium (B1175870) formate, or triethylsilane in conjunction with Pd/C, often providing a faster and simpler deprotection method. researchgate.netnih.gov
Chemical cleavage of benzyl ethers can also be achieved under various other conditions. Strong acids can cleave benzyl ethers, but this method is only suitable for substrates that are not sensitive to acid. organic-chemistry.org Oxidative cleavage is another option. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, although they react more readily with electron-rich derivatives like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov The NaBrO3/Na2S2O4 system has also been shown to be highly efficient for the cleavage of benzyl ethers. thieme-connect.com In some cases, regioselective de-O-benzylation can be achieved using reagents like I2/Et3SiH or Co2(CO)8-Et3SiH, which may preferentially remove the benzyl group at specific positions based on steric hindrance or coordination effects. nih.gov
| Reagent/Method | Conditions | Key Features | Reference(s) |
| H₂ with Pd/C | Catalytic Hydrogenation | Common, non-selective for other reducible groups | researchgate.net |
| Formic Acid or Et₃SiH with Pd/C | Catalytic Transfer Hydrogenation | Fast, simple, avoids flammable H₂ gas | researchgate.netnih.gov |
| Strong Acids (e.g., H-I) | Acid Hydrolysis | Limited to acid-insensitive substrates | organic-chemistry.orgmasterorganicchemistry.com |
| DDQ | Oxidation | More selective for PMB ethers, can be used for simple benzyl ethers | organic-chemistry.orgnih.gov |
| NaBrO₃/Na₂S₂O₄ | Radical Bromination Pathway | Efficient cleavage of benzyl ethers | thieme-connect.com |
| I₂/Et₃SiH | Reductive Cleavage | Can provide regioselectivity based on sterics | nih.gov |
Selective Functionalization Reactions
The free hydroxyl groups of this compound exhibit different reactivities, allowing for regioselective acylation. The primary hydroxyl group at C-6 is the most sterically accessible and therefore generally the most reactive towards acylation. rsc.orgresearchgate.net However, specific reagents and conditions can direct acylation to other positions.
A significant finding demonstrates that treating 3-O-benzyl glucose with acetic anhydride (B1165640) in the presence of iodine as a catalyst leads to the formation of the 1,6-di-O-acetate derivative in a high yield of 90%. nih.govrsc.org This reaction highlights a method for selectively functionalizing both the anomeric and the primary hydroxyl groups simultaneously.
General strategies for regioselective acylation of monosaccharides often exploit steric hindrance by using bulky acylating agents, which preferentially react at the primary C-6 position. rsc.orgresearchgate.net Catalysis also plays a crucial role. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a common catalyst for acylation reactions. nih.gov In some cases, organocatalysts can achieve high selectivity for secondary hydroxyl groups. researchgate.net The formation of intermediates, such as tin acetals, can also be used to activate a specific hydroxyl group towards acylation. masterorganicchemistry.com
| Reagent(s) | Target Position(s) | Product | Yield | Reference(s) |
| Acetic Anhydride, Iodine | C-1, C-6 | 1,6-di-O-acetate | 90% | nih.govrsc.org |
| Pivaloyl Chloride | C-6 (primarily) | 6-O-pivaloate | High selectivity | rsc.org |
| Isobutyric Anhydride, DMAP | C-3 (on 6-O-protected glucopyranosides) | 3-O-isobutyrate | >99% regioselectivity | researchgate.net |
Similar to acylation, the regioselective silylation and sulfonylation of this compound are governed by the relative reactivity and steric accessibility of the hydroxyl groups.
Silylation: The introduction of silyl (B83357) ethers is a common protection strategy in carbohydrate chemistry. Due to their steric bulk, reagents like tert-butyldiphenylsilyl (TBDPS) chloride or tert-butyldimethylsilyl (TBDMS) chloride react with high selectivity at the sterically least hindered primary hydroxyl group at the C-6 position. rsc.orgresearchgate.net This provides a straightforward method for differentiating the primary alcohol from the secondary ones at C-2 and C-4. Regioselective silyl exchange technology (ReSET) has also been developed, where per-O-trimethylsilylated sugars react with acetic acid to selectively exchange TMS groups for acetates, offering another layer of controlled functionalization. nih.govrsc.org
Sulfonylation: Sulfonylation introduces sulfonate esters (e.g., mesylates, tosylates, or triflates), which are excellent leaving groups for subsequent nucleophilic substitution reactions. While the C-6 hydroxyl is often the most reactive, selective sulfonylation at other positions can be achieved. Research on a related 3-O-benzyl-glucofuranose derivative demonstrated that the C-5 hydroxyl group could be converted to a mesylate or triflate, which then served as a leaving group for displacement by an azide (B81097) nucleophile. iucr.org This indicates that secondary hydroxyls can be targeted for sulfonylation, enabling further transformations such as the introduction of nitrogen-containing functional groups or the formation of deoxy sugars.
| Reaction | Reagent Type | Preferred Position | Rationale | Reference(s) |
| Silylation | Bulky silyl chlorides (TBDPSCl, TBDMSCl) | C-6 | Steric hindrance | rsc.orgresearchgate.net |
| Sulfonylation | Methanesulfonyl chloride (MsCl), Triflic anhydride (Tf₂O) | C-6 (typically), but secondary positions are accessible | C-6 is sterically favored; secondary positions can be functionalized for S_N2 reactions | iucr.org |
Mechanistic Insights into Benzyl Group Influence on Reactivity
The benzyl group at the C-3 position of a glucose molecule significantly influences its chemical behavior, particularly in glycosylation reactions. Its presence as a protecting group, its steric and electronic properties, and its role in directing stereochemistry are critical factors in the synthesis of complex carbohydrates.
Role of Benzyl Ether as a Protective Group and its Effect on Reactivity
In carbohydrate chemistry, protecting groups are essential for temporarily blocking reactive hydroxyl groups to allow for selective reactions at other positions. The benzyl ether is a widely used protecting group due to its stability across a broad spectrum of acidic and basic conditions. organic-chemistry.orgacs.org This stability allows it to be carried through multiple synthetic steps, leading to its classification as a "permanent" protecting group that is typically removed towards the end of a synthesis. nih.gov
The 3-O-benzyl group is considered a non-participating group. Unlike participating groups such as acyl esters at the C-2 position, which can form an intermediate dioxolenium ion to direct an incoming nucleophile, the benzyl ether does not form a covalent bond with the anomeric center. nih.govbeilstein-journals.org This non-participating nature means that glycosylation reactions often proceed through a more reactive oxocarbenium-like intermediate. nih.govdtu.dk The reactivity of the glycosyl donor is also affected; ether-protected donors are generally more reactive, or "armed," compared to ester-protected donors, which are "disarmed" due to the electron-withdrawing nature of the ester carbonyl group. beilstein-journals.org
Impact on Stereoselectivity in Glycosylation Reactions
The stereochemical outcome of a glycosylation reaction—whether an α- or β-glycosidic bond is formed—is profoundly influenced by the protecting groups on the glycosyl donor. The 3-O-benzyl group plays a critical role in directing this stereoselectivity. nih.govnih.gov
In many cases, the presence of a non-participating benzyl group at a position remote from the anomeric center, such as C-3, is crucial for achieving high stereoselectivity. acs.org For example, in 4,6-O-benzylidene-directed β-mannosylations and α-O-glucosylations, a 3-O-benzyl ether is critical for a successful stereochemical outcome; the corresponding 3-deoxy donors are significantly less selective. nih.gov The stereoselectivity in these reactions is not absolute and can be highly dependent on the nucleophilicity of the glycosyl acceptor. researchgate.netnih.gov A strong correlation often exists where reactive nucleophiles lead to β-linked products, while weaker nucleophiles favor the formation of α-linked products. nih.gov
The mechanism can shift between an SN1-like pathway, involving a dissociated oxocarbenium ion that can be attacked from either face, and an SN2-like pathway, involving backside attack on a more associated intermediate. researchgate.netacs.org The benzyl group at C-3 influences the stability and conformation of these intermediates, thereby guiding the approach of the acceptor molecule. nih.gov
| Glycosyl Donor System | Role of 3-O-Benzyl Group | Predominant Stereochemical Outcome | Reference |
|---|---|---|---|
| 4,6-O-Benzylidene Mannosyl Donor | Critical for stereocontrol; works in concert with C-2 benzyl ether. | β-mannosidic linkage | nih.govnih.gov |
| 4,6-O-Benzylidene Glucosyl Donor | Critical for stereocontrol. Absence leads to low selectivity. | α-O-glucosides | nih.gov |
| 2-Azido-2-deoxy Glucosazide Donor | The C-2 azide is more electron-withdrawing and β-directing than a C-2-O-benzyl group. | Acceptor-dependent; weak acceptors give α-products, strong nucleophiles give β-products. | nih.gov |
| 2,3-di-O-benzyl benzylidene mannose donor | Contributes to consistent β-selectivity. | β-selectivity regardless of acceptor reactivity. | researchgate.net |
Electronic and Steric Effects in Chemical Transformations
Both electronic and steric effects of the 3-O-benzyl group are instrumental in determining the pathway of chemical transformations. acs.org
Electronic Effects: The benzyl ether group is generally considered to be electron-donating compared to an ester group. In the context of the "armed-disarmed" principle, ether protecting groups at the C-2 position "arm" the glycosyl donor, making it more reactive. beilstein-journals.org While the 3-O-benzyl group is more remote, its electron-donating nature still influences the electron density of the pyranose ring and can affect the stability of the key oxocarbenium ion intermediate formed during glycosylation. youtube.com This intermediate is destabilized by electron-withdrawing groups, which can favor a more associative (SN2-like) reaction pathway. nih.gov It is possible to fine-tune these electronic effects by introducing electron-withdrawing or electron-donating substituents onto the phenyl ring of the benzyl group itself. acs.org
Steric Effects: The benzyl group is sterically demanding, and this bulk plays a significant role in dictating the stereochemical outcome of reactions. nih.gov It can influence the conformational equilibrium of the sugar ring, potentially locking it into a shape that favors attack from one face over the other. nih.gov In certain β-mannosylation reactions, the steric bulk of the protecting groups at C-2 and C-3 is a key factor for selectivity. Groups with steric bulk similar to benzyl ethers are required to achieve the optimal O2-C2-C3-O3 torsion angle, which leads to high β-selectivity. nih.gov Deviations from this optimal steric profile, with either larger or smaller groups, can result in reduced selectivity. nih.gov
Debenzylation and Deprotection Strategies
While the stability of the benzyl ether is one of its most valuable attributes as a protecting group, its efficient and selective removal is equally crucial for the successful completion of a synthetic sequence. acs.org
Catalytic Hydrogenolysis for Benzyl Group Removal
The most prevalent method for the cleavage of benzyl ethers is catalytic hydrogenolysis. acs.org This technique involves the reduction of the C-O bond using molecular hydrogen (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org
Transfer hydrogenation is a frequently used alternative to using pressurized hydrogen gas. organic-chemistry.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate via the catalyst. Common hydrogen donors include formic acid, ammonium formate, and, more recently, tetrahydroxydiboron. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These conditions are generally mild and chemoselective, leaving many other functional groups, such as esters and glycosidic bonds, intact. researchgate.net However, this method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and azides. acs.org The rational design of substituted benzyl-type protecting groups can allow for sequential deprotection, as different electronic properties can alter the rate of hydrogenolysis. acs.org
| Catalyst | Hydrogen Source | Solvent/Conditions | Application Notes | Reference |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (gas) | Various (e.g., Ethanol, Ethyl Acetate) | Standard, widely used method for global debenzylation. | researchgate.net |
| Palladium on Carbon (Pd/C) | Formic Acid | Methanol (B129727) | Provides fast and simple removal of O-benzyl groups from carbohydrates. | organic-chemistry.orgorganic-chemistry.org |
| Palladium on Alumina (Pd/Al₂O₃) | Ammonium Formate (NH₄HCO₂) | Methanol | Effective for catalytic transfer hydrogenation. | researchgate.net |
| Amphiphilic Polymer-Supported Nano-Palladium (ARP-Pd) | Tetrahydroxydiboron (B₂(OH)₄) | Water | A safe and mild alternative to gaseous hydrogen; catalyst is recyclable. | researchgate.net |
| Raney-Nickel (Raney-Ni) | H₂ (gas) | Multiphase (aq. KOH-isooctane) | Shows good activity in multiphase systems where Pd/C is inactive. | rsc.org |
Regioselective Acetolysis of Benzyl Ethers
In complex oligosaccharide synthesis, it is often necessary to remove a single benzyl group while leaving others intact. Regioselective deprotection allows for the creation of advanced building blocks for further elaboration. nih.gov Acetolysis is one such strategy that can achieve regioselective cleavage of benzyl ethers.
This method has been successfully applied to differentiate between benzyl groups at various positions on the sugar ring. For instance, the 6-O-benzyl group can often be selectively cleaved in the presence of secondary benzyl ethers. nih.gov Specific reagents have been developed to enhance this selectivity. The use of Selectfluor, an electrophilic fluorinating agent, has been shown to effect regioselective O-benzyl acetolysis on per-O-benzylated glucose. researchgate.net Under these conditions, one equivalent of the reagent preferentially cleaves the primary benzyl ether at the C-6 position, while a second equivalent can subsequently remove the anomeric C-1 benzyl group, providing a route to partially benzylated monosaccharides. researchgate.net
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the unambiguous structural elucidation of 3-O-Benzyl-β-D-glucose, providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like 3-O-Benzyl-β-D-glucose in solution. iosrjournals.orgmdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.
The ¹H and ¹³C NMR spectra of 3-O-Benzyl-β-D-glucose provide a fingerprint of its molecular structure. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the spectrum, and the position of this signal (chemical shift, δ) is indicative of its electronic environment.
In the ¹H NMR spectrum, the anomeric proton (H-1) is particularly diagnostic. For a β-anomer of glucose, this proton is in an axial orientation and typically appears as a doublet with a large coupling constant (J-value) due to its trans-axial relationship with the H-2 proton. The protons of the benzyl (B1604629) group are also characteristic, with the methylene (B1212753) protons (-CH₂-) appearing as a singlet or a pair of doublets and the aromatic protons appearing in the downfield region of the spectrum (~7.3 ppm). The remaining glucose ring protons resonate in a more crowded upfield region, often requiring two-dimensional NMR techniques for full assignment. researchgate.net
The ¹³C NMR spectrum shows distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, reducing signal overlap. oregonstate.educompoundchem.com The anomeric carbon (C-1) is typically found around 102-104 ppm for β-glucosides. The carbon atom bearing the benzyl ether linkage (C-3) is shifted downfield compared to unsubstituted glucose, while the carbons of the benzyl group have characteristic shifts for the methylene and aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-O-Benzyl-β-D-glucose
This table presents expected chemical shift ranges based on the compound's structure and data from analogous benzyl-protected glucose derivatives. Specific values can vary with solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-1 | ~4.5 - 4.7 (d) | - | Anomeric proton, doublet with large J-coupling (~8 Hz) expected for β-configuration. |
| H-2 | ~3.3 - 3.6 | - | |
| H-3 | ~3.5 - 3.8 | ~80 - 84 | |
| H-4 | ~3.4 - 3.7 | ~70 - 73 | |
| H-5 | ~3.4 - 3.7 | ~76 - 78 | |
| H-6a/6b | ~3.7 - 3.9 | ~61 - 63 | Methylene protons at C-6. |
| Benzyl -CH₂- | ~4.7 - 5.0 (s or ABq) | ~74 - 76 | Methylene bridge of the benzyl group. |
| Benzyl Ar-H | ~7.2 - 7.4 (m) | ~127 - 129 | Five aromatic protons. |
| C-1 | - | ~102 - 104 | Anomeric carbon. |
| C-2 | - | ~74 - 76 | |
| C-3 | - | ~80 - 84 | Carbon bearing the benzyl ether, shifted downfield. |
| C-4 | - | ~70 - 73 | |
| C-5 | - | ~76 - 78 | |
| C-6 | - | ~61 - 63 | |
| Benzyl C (quat.) | - | ~137 - 139 | Quaternary aromatic carbon attached to the CH₂ group. |
| Benzyl C (ortho, meta, para) | - | ~127 - 129 | Aromatic carbons. |
NMR spectroscopy is crucial for determining the preferred three-dimensional shape, or conformation, of 3-O-Benzyl-β-D-glucose in solution. The pyranose ring of glucose is not planar and typically adopts a stable chair conformation.
The magnitude of the proton-proton coupling constants (³JHH) provides detailed information about the dihedral angles between adjacent protons, as described by the Karplus equation. For 3-O-Benzyl-β-D-glucose, the large coupling constant observed for the anomeric proton (³J(H1,H2) ≈ 8 Hz) confirms a trans-diaxial arrangement between H-1 and H-2, which is characteristic of the ⁴C₁ chair conformation and the β-configuration at the anomeric center. Analysis of the other coupling constants around the ring can fully confirm the chair conformation.
Furthermore, two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) can be used to identify protons that are close to each other in space, regardless of their covalent bonding. NOE correlations between the protons of the benzyl group and specific protons on the glucose ring can elucidate the preferred orientation (rotamer) of the benzyl ether substituent relative to the pyranose ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 3-O-Benzyl-β-D-glucose, HRMS would be used to confirm its molecular formula of C₁₃H₁₈O₆ by matching the experimentally measured mass with the theoretically calculated exact mass. This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions.
Table 2: HRMS Data for 3-O-Benzyl-β-D-glucose
| Parameter | Value |
| Molecular Formula | C₁₃H₁₈O₆ |
| Monoisotopic Mass (Calculated) | 270.11034 u |
| Commonly Observed Ion (e.g., ESI+) | [M+Na]⁺ |
| Calculated m/z for [C₁₃H₁₈O₆Na]⁺ | 293.09988 |
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The precursor ion (e.g., the protonated or sodiated molecule) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal information about the molecule's structure. nih.gov
The fragmentation of carbohydrates is complex and can involve both glycosidic bond cleavages and cross-ring cleavages. researchgate.netnih.gov For 3-O-Benzyl-β-D-glucose, characteristic fragmentation pathways would include:
Neutral Losses: Consecutive losses of water molecules (H₂O, 18 Da) from the glucose ring are common.
Benzyl Group Fragmentation: A very prominent fragmentation pathway would involve the benzyl group. This can occur via the cleavage of the C-O bond to produce a stable benzyl cation or its rearranged tropylium (B1234903) ion isomer at m/z 91. Another possibility is the neutral loss of toluene (B28343) (92 Da) or a benzyl radical (91 Da).
Cross-Ring Cleavages: The glucose ring itself can fragment. These cleavages are designated with letters A, B, C for fragments containing the anomeric carbon and X, Y, Z for fragments containing C-6, with a superscript number indicating the bonds broken. For example, a ⁰,²A-type cleavage is a common cross-ring fragmentation pathway in glucose. nih.gov
The resulting MS/MS spectrum provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.
Table 3: Predicted Key Fragment Ions for 3-O-Benzyl-β-D-glucose in MS/MS
| m/z (Proposed) | Proposed Formula | Proposed Identity/Origin |
| 271 | [M+H]⁺ | Protonated molecule |
| 253 | [C₁₃H₁₇O₅]⁺ | [M+H - H₂O]⁺ |
| 235 | [C₁₃H₁₅O₄]⁺ | [M+H - 2H₂O]⁺ |
| 179 | [C₇H₇O₄]⁺ | Loss of toluene from the protonated molecule |
| 163 | [C₆H₁₁O₅]⁺ | [M+H - C₇H₈]⁺ (Loss of toluene) |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |
Specialized MS (e.g., Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry, Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry, Triple Quadrupole Electrospray Tandem Mass Spectrometry)
Mass spectrometry (MS) is a cornerstone for the molecular weight determination and structural analysis of carbohydrate derivatives. Specialized MS techniques offer enhanced sensitivity, resolution, and fragmentation capabilities, which are invaluable for characterizing compounds like 3-O-Benzyl-beta-D-glucose.
Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS)
NALDI-MS is an advancement in mass spectrometry that utilizes nanoparticles as the matrix for desorbing and ionizing analytes. nih.gov This method is particularly advantageous for the analysis of small molecules like this compound because it circumvents the background interference often seen with conventional organic matrices in the low mass range. mdpi.comuliege.be The use of various nanoparticles, such as those based on metal oxides or carbon, can lead to the efficient ionization of thermally labile molecules with minimal fragmentation. nih.govmdpi.com In the analysis of this compound, NALDI-MS would be expected to produce a strong signal for the molecular ion, facilitating unambiguous molecular weight confirmation.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
FT-ICR MS is distinguished by its exceptionally high resolving power and mass accuracy. nih.gov These features are critical for determining the precise elemental composition of a molecule. When analyzing this compound (C₁₃H₁₈O₆, Monoisotopic Mass: 270.1103 Da), FT-ICR MS can differentiate its molecular formula from other potential isobaric compounds with high confidence. nih.govepa.gov The technique's ability to perform detailed structural analysis through various dissociation methods makes it a powerful tool for studying complex carbohydrates and their derivatives. ucdavis.edu The high mass accuracy of FT-ICR MS is invaluable for confirming the identity of synthetic intermediates and final products in carbohydrate chemistry. nih.gov
Triple Quadrupole Electrospray Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like glucose derivatives, and when coupled with a triple quadrupole (QqQ) mass analyzer, it allows for powerful tandem mass spectrometry (MS/MS) experiments. This method is used to investigate the fragmentation pathways of molecules, providing detailed structural information. researchgate.net For this compound, ESI would generate protonated or sodiated molecular ions. By selecting a specific ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. mdpi.com The primary fragmentation would likely involve the cleavage of the glycosidic bond and the benzyl ether bond, allowing for the precise localization of the benzyl group on the glucose ring. mdpi.com
Chromatographic Methods for Purity Assessment and Separation
Chromatography is indispensable for monitoring reaction progress, assessing the purity of the final product, and purifying the target compound from reaction mixtures.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions, such as the benzylation of glucose. cdnsciencepub.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized. acs.org For O-benzyl derivatives of glucose, different degrees of benzylation will result in different retention factors (Rf values), allowing for clear separation on the plate. cdnsciencepub.com Visualization can be achieved using methods like charring with a sulfuric acid solution, which is effective for carbohydrates. researchgate.net
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | A mixture of non-polar and polar solvents, such as n-butanol:n-propanol:ethanol:water (20:30:30:20) or ethyl acetate (B1210297)/heptane gradients. researchgate.netrsc.org |
| Visualization | Staining with an orcinol-sulfuric acid mixture or potassium permanganate (B83412) solution followed by heating. researchgate.net |
This table is interactive and can be sorted by column.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the quantitative purity of this compound. Commercial suppliers often specify a purity of ≥98% as determined by HPLC. chemimpex.com The technique offers high resolution and sensitivity, allowing for the separation of the main compound from closely related impurities. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as carbohydrates lack a strong UV chromophore.
Column Chromatography for Product Purification
Following synthesis, column chromatography is the primary method used for the purification of this compound on a preparative scale. google.com The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. acs.orgrsc.org A carefully selected solvent system (eluent) is then passed through the column to separate the components based on their differential adsorption to the silica. By collecting fractions and analyzing them (often by TLC), the pure product can be isolated.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradients of ethyl acetate in n-heptane (e.g., 0-40%) or methanol in chloroform (B151607) (e.g., 1%). acs.orgrsc.org |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
This table is interactive and can be sorted by column.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pitt.edu For this compound, the FTIR spectrum provides a characteristic fingerprint based on its unique combination of hydroxyl, ether, and aromatic groups. The spectrum would be expected to show a broad absorption band for the O-H stretching of the alcohol groups, characteristic peaks for the C-H bonds of the aliphatic glucose ring and the aromatic benzyl group, and strong absorptions corresponding to the C-O bonds of the alcohols and the benzyl ether linkage. researchgate.netglycodata.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H Stretch | Hydroxyl groups |
| ~3030 | C-H Stretch | Aromatic (benzyl) |
| ~2900 | C-H Stretch | Aliphatic (pyranose ring) |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic ring (benzyl) |
| ~1100 - 1000 | C-O Stretch | Alcohols and Ether (C-O-C) |
This table is interactive and can be sorted by column. The data represents typical absorption ranges for the specified functional groups.
Research Applications in Chemical Biology and Advanced Organic Synthesis
Development of Enzyme Substrates and Probes
The strategic placement of the benzyl (B1604629) group on the C3 hydroxyl of β-D-glucose makes 3-O-Benzyl-beta-D-glucose and its derivatives valuable tools for investigating the function and mechanism of carbohydrate-metabolizing enzymes.
Studies on Glycosidase Inhibition Mechanisms
While not a direct inhibitor itself, this compound serves as a foundational structure for the synthesis of molecules used to study glycosidase inhibition. The benzyl group can influence the binding affinity of derivatives within the active sites of these enzymes. For instance, studies on related compounds, such as 3-benzyloxyflavones, have demonstrated potent inhibitory activity against β-glucosidase. nih.govrsc.org These studies often involve kinetic analyses to determine the mode of inhibition, which can be competitive, non-competitive, or mixed. The insights gained from such derivatives help in understanding the structure-activity relationships that govern enzyme inhibition and guide the design of more potent and selective inhibitors. nih.gov
Interaction with Carbohydrate-Metabolizing Enzymes
This compound can act as a substrate for certain enzymes, facilitating the study of their kinetics and mechanisms. chemimpex.com The presence of the bulky benzyl group can modulate its interaction with the enzyme's active site, providing valuable information about the spatial and electronic requirements for substrate binding and turnover. Molecular dynamics simulations of glucose anomers with model peptides have shown that glucose can bind to aromatic side chains, like tryptophan, through stacking of its hydrophobic face. nih.gov This type of interaction is crucial in the binding sites of many carbohydrate-binding proteins and enzymes. nih.gov The benzyl group in this compound can further enhance such hydrophobic interactions, making it a useful probe for studying these binding events.
Role in the Synthesis of Complex Organic Molecules
The inherent chirality and the selectively protected nature of this compound make it a highly valuable chiral building block in the stereoselective synthesis of a wide array of complex and biologically active molecules. chemimpex.comacs.org
Building Blocks for Bioactive Compound Synthesis
As a key intermediate, this compound is extensively used in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.com The benzyl group serves as a reliable protecting group for the C3 hydroxyl, allowing for selective modifications at other positions of the glucose ring. This strategic protection is fundamental in multi-step syntheses of complex glycosides and other carbohydrate-containing natural products. For example, derivatives of benzyl-D-glucose have been utilized in the synthesis of glucopyranosyl-conjugated benzyl compounds that exhibit selective cytotoxicity against colon cancer cells. nih.gov Furthermore, it is a precursor in the synthesis of more complex, multi-benzylated glucose derivatives, such as benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, which are themselves widely used building blocks in carbohydrate chemistry. nih.govresearchgate.net
The following table showcases examples of bioactive compounds where this compound or its derivatives serve as key synthetic intermediates.
| Bioactive Compound Class | Therapeutic Area | Role of this compound |
| Glucopyranosyl-conjugated benzyl derivatives | Oncology | Chiral precursor for the carbohydrate moiety |
| Complex Glycosides | Various | Protected intermediate for selective glycosylation |
| Substituted Chromanes | Various | Chiral starting material for the sugar-derived portion |
Intermediates for Chiral Catalysts in Asymmetric Synthesis
While direct applications of this compound as an intermediate for chiral catalysts are not extensively documented in readily available literature, its role as a chiral building block is fundamental to the principles of asymmetric synthesis. The well-defined stereochemistry of the glucose core can be transferred to create chiral ligands or auxiliaries for metal-catalyzed reactions. The ability to selectively modify the remaining hydroxyl groups after the introduction of the C3-benzyl ether allows for the attachment of catalytically active moieties, thereby creating a chiral environment around a metal center. This approach is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Advanced Chemical Modifications for Functional Exploration
The strategic protection of the C3 hydroxyl group in this compound opens up a plethora of possibilities for advanced chemical modifications at the other positions of the glucose molecule. These modifications are instrumental in exploring structure-activity relationships and developing novel functional molecules.
The ability to selectively functionalize the remaining hydroxyl groups allows for the introduction of various chemical reporters, such as fluorescent tags or biotin (B1667282) labels, to create molecular probes for studying biological processes. researchgate.net Moreover, modifications can be designed to enhance the solubility, bioavailability, and therapeutic efficacy of drug candidates derived from this versatile building block. chemimpex.com For instance, the introduction of different functional groups can modulate the interaction of the resulting molecule with its biological target, providing insights into the molecular basis of its activity. The synthesis of diosgenyl β-d-glycosaminosides and their subsequent modifications at the amino group is an example of how changing functional groups on a sugar scaffold can lead to compounds with diverse biological activities, including antifungal and anticancer properties. mdpi.com
Late-Stage Glycosylation of Unprotected Carbohydrates
Late-stage glycosylation, the introduction of a sugar moiety into a complex molecule at a late step in the synthetic route, is a powerful strategy for the diversification of natural products and drug candidates. This approach can significantly alter the pharmacological properties of a molecule, such as its solubility, stability, and biological activity. The use of selectively protected glycosyl donors is crucial for achieving regioselectivity in the glycosylation of polyhydroxylated acceptor molecules without the need for a protecting group strategy for the acceptor.
While the concept of late-stage glycosylation of unprotected carbohydrates is an active area of research, specific examples detailing the use of this compound in this context are not extensively documented in publicly available research. However, the principles of chemoenzymatic synthesis and the use of engineered enzymes offer a promising avenue for such transformations. In these approaches, a glycosyltransferase could potentially utilize a nucleotide-activated form of 3-O-benzyl-D-glucose to glycosylate a specific hydroxyl group on an unprotected acceptor molecule. The 3-O-benzyl group would serve to block that position from further reaction while allowing for enzymatic recognition at other sites. This strategy would be highly valuable for generating novel glycosylated derivatives of complex bioactive compounds.
Synthesis of C-Glycosides and Glycals
C-Glycosides, in which the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are important mimics of O-glycosides with enhanced stability against enzymatic hydrolysis. Glycals, cyclic enol ether derivatives of sugars, are versatile intermediates in the synthesis of a wide range of carbohydrate-based compounds, including C-glycosides. This compound is a precursor to key intermediates used in the synthesis of both C-glycosides and glycals.
A common strategy involves the conversion of D-glucose to 3,4,6-tri-O-benzyl-D-glucal. This transformation can be achieved through a series of protection and elimination steps starting from D-glucose, where the 3-O-benzyl group can be introduced early in the synthetic sequence. This tri-O-benzylated glucal is a versatile platform for further modifications. For instance, palladium-catalyzed coupling reactions of 1-tributylstannyl-3,4,6-tri-O-benzyl-D-glucal with various benzyl bromides have been employed to synthesize a range of benzyl C-glycals. These C-glycals can then be further transformed, for example, through hydrogenation to yield 2-deoxy-C-glycosides.
Furthermore, C-glucopyranosyl aldehydes, which can be derived from D-glucose, can be protected as 3,4,6-tri-O-benzyl derivatives. These aldehydes serve as starting materials for the synthesis of more complex C-glycosides. For example, a Claisen–Schmidt type condensation of a 3,4,6-tri-O-benzyl-C-glucopyranosyl aldehyde with various acetophenones can yield 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals, which are precursors to a diverse library of C-glycosidic compounds.
| Starting Material | Reagents | Product | Application |
| 3,4,6-Tri-O-benzyl-D-glucal | 1. n-BuLi, SnBu3Cl 2. Benzyl bromide, Pd catalyst | Benzyl C-glycal | Synthesis of 2-deoxy-C-glycosides |
| 3,4,6-Tri-O-benzyl-C-glucopyranosyl aldehyde | Acetophenone, NaOH | 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal | Precursor for complex C-glycosides |
Preparation of Glycosylated Compounds with Specific Linkages
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The protecting groups on the glycosyl donor play a crucial role in influencing the stereochemical outcome of the glycosylation reaction. The 3-O-benzyl group in derivatives of this compound is known to exert a significant directing effect, enabling the synthesis of glycosylated compounds with specific anomeric configurations.
In many glycosylation reactions, a non-participating protecting group at the C-2 position, such as a benzyl ether, is used to favor the formation of 1,2-cis-glycosidic linkages. However, the nature of the protecting groups at other positions, including C-3, can also influence the stereoselectivity. The 3-O-benzyl group, being a non-participating group, does not directly form a cyclic intermediate with the anomeric center. Its influence is more subtle, affecting the conformation of the pyranose ring and the trajectory of the incoming nucleophile.
Polymerization Studies Utilizing Derivatives
Derivatives of this compound have been instrumental in the development of novel methods for the chemical synthesis of polysaccharides with well-defined structures. These studies have opened up new avenues for creating synthetic analogues of natural polymers and novel bio-based materials.
A significant breakthrough in polysaccharide synthesis was the development of the cationic ring-opening polymerization (CROP) of sugar orthoesters. A key monomer in this field is 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate, a derivative of 3-O-benzyl-D-glucose. The polymerization of this monomer, typically initiated by a Lewis acid such as triphenylcarbenium tetrafluoroborate, proceeds with a high degree of stereocontrol to yield a protected (1→4)-β-D-glucopyranan, which is a synthetic precursor to cellulose (B213188). acs.orgacs.org
The presence of the benzyl group at the 3-O position is crucial for the success of this polymerization. acs.org Studies on the substituent effects have shown that the 3-O-benzyl group is indispensable for obtaining the stereoregular (1→4)-β-linked polymer. acs.org It is proposed that the bulky 3-O-benzyl group directs the polymerization to proceed through a specific mechanism, potentially a dioxalenium ion intermediate, which ensures the formation of the desired β-linkage.
The CROP of 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate represents the first successful chemical synthesis of cellulose. acs.org The polymerization yields 3,6-di-O-benzyl-2-O-pivaloyl-(1→4)-β-D-glucopyranan. Subsequent removal of the pivaloyl and benzyl protecting groups affords synthetic cellulose. acs.org This synthetic cellulose has been shown to be identical to cellulose triacetate derived from natural low molecular weight cellulose after acetylation. acs.org
This methodology has also been extended to the synthesis of cellulose analogues. For example, by using an L-glucose-derived monomer, 3-O-benzyl-2,6-di-O-pivaloyl-β-L-glucose 1,2,4-orthopivalate, the enantiomer of natural cellulose (L-cellulose) has been synthesized for the first time. Furthermore, the copolymerization of the D- and L-glucose derived orthoester monomers has led to the synthesis of optically inactive cellulose. researchgate.net These achievements highlight the power of using well-defined, 3-O-benzyl-protected glucose derivatives in the precise chemical synthesis of complex polysaccharides.
| Monomer | Polymerization Method | Resulting Polymer | Significance |
| 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate | Cationic Ring-Opening Polymerization | 3,6-di-O-benzyl-2-O-pivaloyl-(1→4)-β-D-glucopyranan | First chemical synthesis of cellulose acs.org |
| 3-O-benzyl-2,6-di-O-pivaloyl-β-L-glucose 1,2,4-orthopivalate | Cationic Ring-Opening Polymerization | 3-O-benzyl-2,6-di-O-pivaloyl-β-L-glucopyranan | Synthesis of L-cellulose (enantiomer of natural cellulose) |
| Mixture of D- and L-glucose orthoester derivatives | Cationic Ring-Opening Copolymerization | Optically inactive cellulose researchgate.net | Synthesis of novel cellulose analogues |
Comparative Analysis with Other Protected Glucose Derivatives
Comparison of Synthetic Utility with Other Benzylated Glucose Isomers
The strategic placement of a benzyl (B1604629) group on the glucose scaffold significantly influences the synthetic pathways available to a carbohydrate chemist. Glucose presents a significant challenge in regioselective protection due to its all-equatorial 2,3,4-triol arrangement, making selectively protected building blocks highly valuable. nih.gov The synthetic utility of 3-O-Benzyl-beta-D-glucose is best understood when compared with other benzylated isomers, such as those protected at the C-2, C-4, or C-6 positions.
For instance, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside is a common building block used as a model 3-OH glycosyl acceptor. nih.gov Its synthesis often involves a regioselective benzylation followed by an acylation-purification-deacylation sequence to isolate it from other isomers. nih.gov In contrast, this compound, with its free hydroxyl groups at C-1, C-2, C-4, and C-6, offers a different set of opportunities for synthetic elaboration. It can serve as a precursor to glycosyl donors or acceptors where modification at the C-3 position is not desired.
The presence of a benzyl group at C-3, a secondary hydroxyl, versus C-6, a primary hydroxyl, also dictates synthetic utility. The primary hydroxyl at C-6 is sterically less hindered and generally more reactive, making its selective protection with bulky groups a common strategy. rsc.org Therefore, a 6-O-benzyl protected glucose derivative would be used in synthetic routes that differ from those employing this compound, where the more reactive primary hydroxyl remains available for further reactions.
The synthesis of fully benzylated derivatives like 2,3,4,6-tetra-O-benzyl-D-glucopyranose is also common, often starting from methyl glucoside and involving treatment with benzyl chloride and a strong base. google.com From such perbenzylated compounds, selectively deprotected isomers can be obtained, although this can sometimes lead to mixtures. An efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, a widely used building block, has been described, with the key step being a selective debenzylation-acetylation of perbenzylated beta-glucose. nih.govresearchgate.net
The choice of a specific benzylated isomer is therefore highly dependent on the target molecule. This compound is particularly useful when the synthetic strategy requires the C-2, C-4, and C-6 hydroxyls to be manipulated while the C-3 position remains protected.
Contrasting Reactivity and Selectivity with Different Protecting Group Strategies (e.g., Benzoyl, Acetyl)
Protecting groups in carbohydrate chemistry do more than just mask functional groups; they actively influence the reactivity and stereoselectivity of reactions, particularly glycosylations. nih.govresearchgate.net The benzyl group of this compound is a non-participating ether protecting group. This is in stark contrast to acyl protecting groups like benzoyl and acetyl, which are participating groups, especially when located at the C-2 position. nih.gov
The stability and reactivity of these protecting groups differ significantly. Benzyl ethers are generally stable under a wide range of reaction conditions but can be cleaved by catalytic hydrogenolysis. chemimpex.com Acetyl and benzoyl esters, on the other hand, are typically removed under basic or acidic conditions. This orthogonality is a cornerstone of complex oligosaccharide synthesis, allowing for the selective deprotection of specific hydroxyl groups. rsc.org
| Protecting Group | Type | Common Cleavage Conditions | Influence on Glycosylation (at C-2) |
|---|---|---|---|
| Benzyl (Bn) | Ether (non-participating) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Favors 1,2-cis glycosidic bond formation |
| Benzoyl (Bz) | Ester (participating) | Basic hydrolysis (e.g., NaOMe/MeOH) | Favors 1,2-trans glycosidic bond formation |
| Acetyl (Ac) | Ester (participating) | Basic hydrolysis (e.g., NaOMe/MeOH) or acidic conditions | Favors 1,2-trans glycosidic bond formation |
The stereochemical outcome of a glycosylation reaction is profoundly influenced by the protecting group at the C-2 position of the glycosyl donor. nih.govresearchgate.net Acyl groups like acetyl and benzoyl at C-2 can participate in the reaction through the formation of an intermediate acyloxonium ion, which blocks the α-face of the oxocarbenium ion intermediate. This neighboring group participation leads to the stereoselective formation of 1,2-trans-glycosidic linkages. researchgate.netmpg.de
In contrast, the benzyl group is a non-participating or "ether-type" protecting group. nih.gov When a benzyl group is present at C-2, it does not form a cyclic intermediate. Consequently, the incoming nucleophile (the glycosyl acceptor) can attack from either the α- or β-face, often leading to a mixture of anomers or favoring the formation of 1,2-cis-glycosidic linkages, depending on other factors like the solvent and reaction conditions. nih.govresearchgate.net
Since this compound has a free hydroxyl group at C-2, it can be converted into a glycosyl donor with either a participating or a non-participating group at this position, thereby allowing access to either 1,2-trans or 1,2-cis glycosides, respectively. For example, acetylation or benzoylation of the C-2 hydroxyl would lead to a donor that gives 1,2-trans products, while benzylation would lead to a donor that favors 1,2-cis products.
The regioselective protection and deprotection of the multiple hydroxyl groups of glucose is a central challenge in carbohydrate synthesis. rsc.org The choice of protecting group strategy dictates the feasibility of these transformations.
The inherent differences in the reactivity of the hydroxyl groups can be exploited. rsc.org For instance, the primary hydroxyl at C-6 is more reactive than the secondary hydroxyls and can be selectively protected with bulky reagents. rsc.org Regioselective benzoylation has been achieved under specific conditions. For example, benzoylation of α-D-glucose with benzoyl chloride in pyridine (B92270) at low temperatures yields the 1,2,3,6-tetrabenzoate, leaving the 4-OH free. nih.gov
In the case of this compound, the remaining hydroxyl groups can be regioselectively protected. For example, treatment of 3-O-benzyl glucose with acetic anhydride (B1165640) and iodine can lead to the 1,6-di-O-acetate in high yield. nih.gov This demonstrates how the pre-existing 3-O-benzyl group can direct the regioselectivity of subsequent reactions.
The cleavage of these groups also offers routes to regioselectively deprotected products. The reductive opening of a 4,6-O-benzylidene acetal (B89532), for example, can yield either a 4-O-benzyl or a 6-O-benzyl ether, depending on the reagents used. nih.gov This provides a powerful method for introducing a single benzyl group at a specific position, which can be a multi-step process otherwise. The selective removal of acetyl or benzoyl groups in the presence of benzyl ethers, or vice versa, is a common tactic in the synthesis of complex oligosaccharides.
Analogues with Diverse Functional Groups (e.g., Azido (B1232118), Silyl) and their Impact on Synthesis
Introducing functional groups other than standard protecting groups can dramatically expand the synthetic utility of a glucose derivative. Azido and silyl (B83357) groups are two such examples that impart unique reactivity and synthetic possibilities.
The azido group, often introduced at the C-2 position to create 2-azido-2-deoxy sugar synthons, serves as a stable precursor to an amino group. taylorfrancis.com The azido group is robust and compatible with many reaction conditions used in oligosaccharide synthesis, and it can be conveniently reduced to an amine at a late stage in the synthesis. taylorfrancis.com This strategy is fundamental to the synthesis of aminoglycosides and other nitrogen-containing carbohydrates. An analogue such as 4-O-acetyl-2-azido-3,6-di-O-benzyl-2-deoxy-D-glucopyranose is a valuable building block for these purposes. taylorfrancis.com
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or other silyl chlorides, are another important class of protecting groups. They offer a different profile of stability and reactivity compared to benzyl ethers. Silyl groups are typically stable to catalytic hydrogenolysis but are readily cleaved by fluoride (B91410) ions (e.g., from TBAF). Their steric bulk can be exploited for the regioselective protection of primary hydroxyls over secondary ones. rsc.org Furthermore, regioselective silyl exchange technology (ReSET) allows for the selective replacement of a trimethylsilyl (B98337) (TMS) group with an acetyl group, providing a powerful tool for regioselective protection. rsc.org An analogue of this compound bearing silyl groups at other positions would allow for a highly orthogonal protecting group strategy, enabling the selective unmasking of different hydroxyl groups under specific conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-O-Benzyl-beta-D-glucose in carbohydrate chemistry?
- Methodological Answer : The synthesis typically involves regioselective benzylation of glucose derivatives. For example, benzyl ether protection at the 3-OH position is achieved using benzyl bromide (BnBr) under alkaline conditions (e.g., NaH or Ag₂O as a base) in anhydrous solvents like DMF or THF. This method ensures minimal side reactions at other hydroxyl groups . Purification often employs column chromatography with silica gel, using gradients of ethyl acetate/hexane to isolate the product. Reaction progress is monitored via TLC with anisaldehyde staining for carbohydrate detection .
Q. How is this compound characterized structurally in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For ¹H NMR, the benzyl protons appear as a multiplet at ~7.3 ppm, while the anomeric proton of the beta-D-glucose resonates as a doublet near 4.5–4.7 ppm (J = 7–8 Hz). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 297.1102 for C₁₃H₁₈O₆). X-ray crystallography or computational 3D modeling (e.g., using QSPR/QSAR tools) can further validate stereochemistry .
Q. What are the primary research applications of this compound in glycobiology?
- Methodological Answer : The benzyl group acts as a temporary protecting group, enabling selective glycosylation reactions. For instance, it is used to synthesize complex oligosaccharides by "arming" the 3-OH position, which stabilizes intermediates during enzymatic or chemical glycosylations. This compound also serves as a precursor for probes studying glucose transporters (GLUTs) due to its metabolic inertness .
Advanced Research Questions
Q. How can researchers optimize benzylation yields while minimizing side reactions?
- Methodological Answer : Yield optimization involves:
- Catalyst selection : Silver oxide (Ag₂O) enhances regioselectivity compared to NaH, reducing over-benzylation .
- Solvent choice : Anhydrous DMF improves solubility of glucose derivatives but may require strict temperature control (<0°C) to prevent decomposition.
- Stoichiometry : A 1.2:1 molar ratio of BnBr to glucose derivative balances reactivity and cost.
- Workflow validation : Parallel small-scale trials (e.g., using HTE platforms) identify optimal conditions before scaling .
Q. What experimental strategies resolve contradictions in reported NMR data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurity interference. Strategies include:
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with internal standards (TMS) for chemical shift calibration.
- 2D NMR techniques : HSQC and HMBC clarify ambiguous couplings (e.g., distinguishing benzyl vs. aromatic protons).
- Collaborative validation : Cross-referencing with crystallographic data or computational predictions (DFT calculations) resolves structural ambiguities .
Q. How does the benzyl group in this compound influence glycosylation reactivity compared to other protecting groups?
- Methodological Answer : The benzyl group’s electron-donating nature stabilizes oxocarbenium ion intermediates, accelerating glycosylation rates. Comparative studies with acetyl or TMS-protected analogs show:
- Reactivity hierarchy : Bn > Ac > TMS in SN1-type reactions.
- Steric effects : Bulkier groups (e.g., trityl) at adjacent positions may hinder benzyl-directed reactions.
- Experimental validation : Kinetic studies using competition experiments (e.g., equimolar protected donors) quantify relative reactivities .
Q. What methodologies assess the stability of this compound under varying pH conditions for drug delivery applications?
- Methodological Answer : Accelerated stability testing involves:
- pH gradients : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs).
- Analytical tools : HPLC (C18 column, acetonitrile/water gradient) monitors degradation products. LC-MS identifies hydrolyzed species (e.g., free glucose).
- Kinetic modeling : Arrhenius plots predict shelf-life under physiological conditions .
Data Reproducibility & Advanced Applications
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Key steps include:
- Detailed SOPs : Document reaction conditions (e.g., humidity control for moisture-sensitive steps).
- Reference standards : Use commercially available this compound (e.g., from Kanto Reagents) for NMR/MS calibration .
- Inter-lab validation : Collaborative trials via platforms like the NIH’s ASPIRE program standardize protocols .
Q. What role does this compound play in designing glycan-based vaccines or therapeutics?
- Methodological Answer : The benzyl group facilitates "click chemistry" modifications (e.g., azide-alkyne cycloadditions) for conjugating antigens to carrier proteins. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
